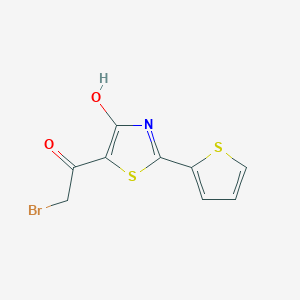
(3,4-Dimethylpent-2-en-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. These compounds are characterized by a cyclohexane ring structure with various substituents attached to it. The specific structure of this compound includes a cyclohexane ring with a 3,4-dimethylpent-2-en-2-yl group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpent-2-en-2-yl)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane and 3,4-dimethylpent-2-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction proceeds through the formation of a cyclohexane anion, which then reacts with 3,4-dimethylpent-2-en-2-yl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethylpent-2-en-2-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylpent-2-en-2-yl)cyclohexane has various applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (3,4-Dimethylpent-2-en-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring structure.
Methylcyclohexane: A cyclohexane derivative with a methyl group attached to the ring.
Dimethylcyclohexane: A cyclohexane derivative with two methyl groups attached to the ring.
Uniqueness
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is unique due to the presence of the 3,4-dimethylpent-2-en-2-yl group attached to the cyclohexane ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, differentiating it from other cyclohexane derivatives.
Eigenschaften
CAS-Nummer |
858658-50-1 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
3,4-dimethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h10,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
NUPAEFQSBCOSPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C(C)C1CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


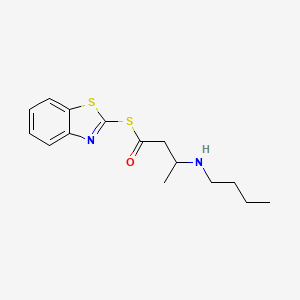
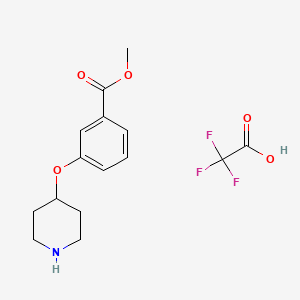
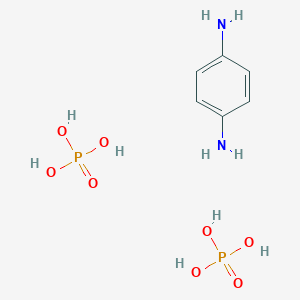
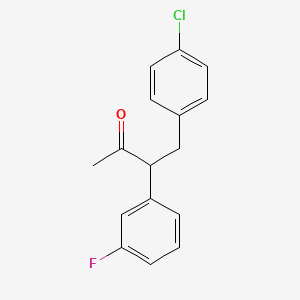

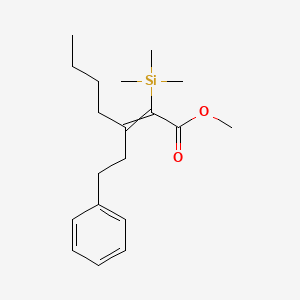
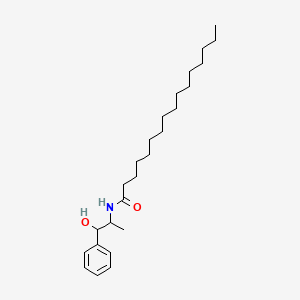
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
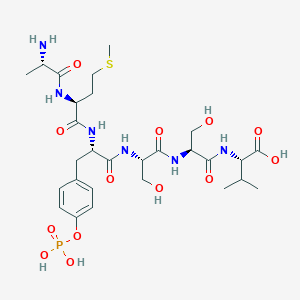
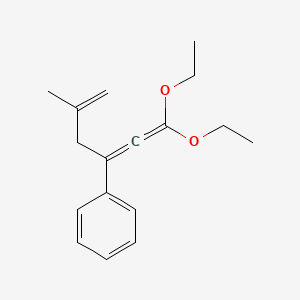
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
